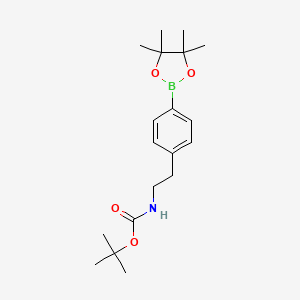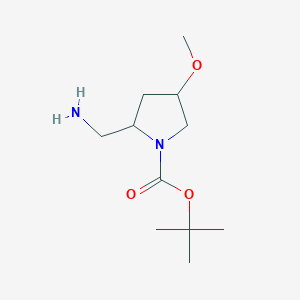
Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate" is a chemical entity that can be associated with various research areas, including the synthesis of pharmaceutical intermediates, chiral auxiliaries, and organic synthesis methodologies. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, structure, and properties of "this compound".
Synthesis Analysis
The synthesis of related compounds often involves the use of chiral starting materials or intermediates, as seen in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate of a Rho–Kinase inhibitor . Similarly, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine demonstrates the use of chiral auxiliaries in the synthesis of complex molecules . These methodologies could potentially be adapted for the synthesis of "this compound" by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds can be determined using spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a synthesized Schiff base compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . The title compound, (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, was found to have a five-membered pyrrolidine ring adopting an envelope conformation . These analyses provide a foundation for predicting the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of tert-butyl esters in chemical reactions can be quite versatile. For example, the reaction of tert-butyl esters with singlet oxygen can yield peroxidic intermediates that can undergo coupling with nucleophiles to yield substituted pyrroles . N-tert-butanesulfinyl imines are also highlighted as versatile intermediates for the asymmetric synthesis of amines . These insights into the reactivity of tert-butyl esters and related functional groups can help in understanding the chemical reactions that "this compound" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and structural characterization. For instance, the stability of N-tert.-butoxycarbonyl-aminomethylphenoxyacetic acid under various conditions suggests that tert-butyl esters can be stable under acidic conditions but cleavable under certain reductive conditions . The thermal and DFT analyses of synthesized compounds provide additional information on their stability and electronic properties . These properties are important for understanding the behavior of "this compound" in different environments and reactions.
Scientific Research Applications
Synthesis of Complex Molecules
Tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of complex organic molecules. For instance, it is used in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an essential intermediate of Biotin, a water-soluble vitamin crucial in the metabolic cycle for the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014). This compound was synthesized from L-cystine through a multi-step process including acetonization, Boc protection, and N-methoxy-N-methyl amidation, showcasing the chemical versatility and importance of such intermediates in organic synthesis.
Intermediates in Pharmaceutical Compounds
The compound also plays a role in the preparation of intermediates for various biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is a significant intermediate in synthesizing omisertinib (AZD9291), a medication used for specific cancer treatments. A rapid synthetic method for this intermediate was established, highlighting the compound's utility in pharmaceutical research and development (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDVNHOTDTUUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)
![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)
![[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3016794.png)
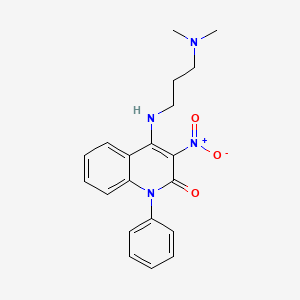
![N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3016799.png)
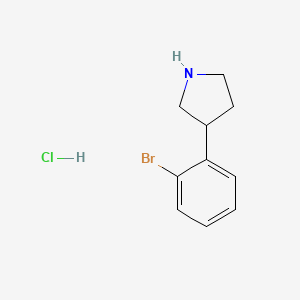
![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)
![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)
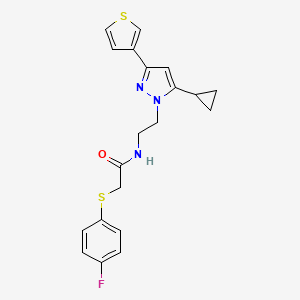
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)
![3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3016806.png)
![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)
![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)
